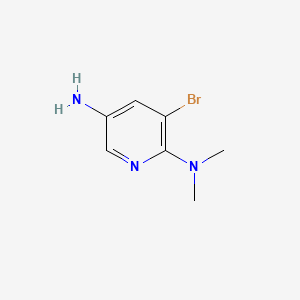

5-Amino-3-Brom-2-(N,N-Dimethylamino)pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .

Synthesis Analysis

The synthesis of pyridine compounds can be challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .

Molecular Structure Analysis

Pyridine (from the Greek pyr = fire and idine—which is used for aromatic bases) contains a single heteroaromatic ring, which comes from the replacement of a CH group in the benzene ring with the nitrogen atom .

Chemical Reactions Analysis

In the context of chemical reactions, 2- (Dimethylamino)pyridine in toluene at room temperature in the presence of 1.1 equivalent of methyl trifluoromethanesulfonate forms (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt .

Wirkmechanismus

Target of Action

The primary target of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine interacts with its targets through a series of steps. The Suzuki–Miyaura coupling reaction involves two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Result of Action

The result of the action of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Vorteile Und Einschränkungen Für Laborexperimente

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that the compound is relatively easy to synthesize, and it can be purified using recrystallization and isolation. Another advantage is that the compound is relatively stable, and it is not easily degraded by light or heat. One of the main limitations is that the compound is not water soluble, and it must be dissolved in a suitable solvent before use.

Zukünftige Richtungen

There are a number of potential future directions for the use of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. One potential direction is to use the compound in drug discovery, as the compound has already been shown to have an effect on various proteins and enzymes. Another potential direction is to use the compound in biochemistry, as the compound has already been shown to have an effect on various metabolic enzymes. Finally, the compound could be used in chemical synthesis, as it has already been used to synthesize a variety of organic compounds.

Synthesemethoden

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine can be synthesized using a variety of methods, including a condensation reaction between 2-bromopyridine and dimethylamine. This reaction is typically carried out in a solvent, such as methanol, and the resulting product is then purified by recrystallization and isolation. Other methods for synthesizing 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine include the use of a palladium-catalyzed reaction and the use of a Suzuki coupling reaction.

Wissenschaftliche Forschungsanwendungen

Supramolekulare Anordnung

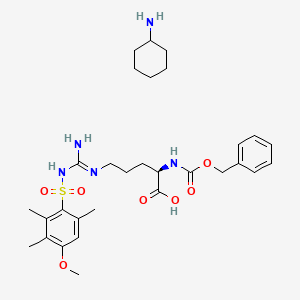

Die Verbindung wurde beim Aufbau einer supramolekularen Anordnung mit 2,4-Dihydroxybenzoesäure (DHB) durch N + –H⋯O −, N–H⋯O und O–H⋯O-Wasserstoffbrückenbindungen verwendet . Die Struktur dieses Molekülsalzes wurde mittels Einkristall-Röntgenbeugung bestimmt .

Optische Studien

Der ABMP-DHB-Kristall weist eine bessere Transmission im Bereich des gesamten sichtbaren Fensters auf, und die untere Grenzfrequenz beträgt 358 nm . Diese Eigenschaft macht es nützlich für optische Studien.

Thermische Stabilität

Die Verbindung ist bis zu 210 °C thermisch stabil , was es für Anwendungen geeignet macht, die eine hohe thermische Stabilität erfordern.

Ladungstransferkristall

2-Amino-5-Brompyridinium-L-Tartrat, eine verwandte Verbindung, wurde zur Herstellung eines neuen organischen Ladungstransfer-(CT)-Komplexes verwendet . Dieser Komplex hat potenzielle Anwendungen in der Optoelektronik .

Nichtlineare optische Anwendungen

Die Verbindung wurde bei der Synthese von Kristallen mit nichtlinearen optischen Eigenschaften verwendet . Diese Kristalle haben potenzielle Anwendungen in der optischen Signalverarbeitung, Farbanzeigen, Frequenzumwandlung, Photonik, Laserfernerkundung, organischen Supraleitern, Molekularelektronik, elektrooptischer Amplitudenmodulation, optischer Datenspeicherung mit hoher Dichte, ultrakompakten Lasern, optischem Schalten, optischer parametrischer Erzeugung und Biophotonik .

Herstellung von Chelatcarben

Die Verbindung wird als Modellsubstrat bei der Herstellung von Chelatcarben über Cyclometallierung, H2-Verlust und reversible α-Eliminierung verwendet .

Synthese von polycyclischen Azaarenen

2-Amino-5-Brompyridin, eine verwandte Verbindung, wurde bei der Synthese von polycyclischen Azaarenen verwendet<a aria-label="4: 7. Synthese von polycyclischen Azaarenen" data-citationid

Safety and Hazards

Eigenschaften

IUPAC Name |

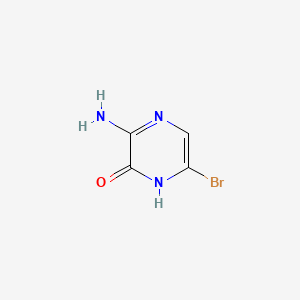

3-bromo-2-N,2-N-dimethylpyridine-2,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXRGEYMSGGYKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.